molecular formula C18H16ClFN2O4 B5150600 2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide

2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide

Cat. No.: B5150600
M. Wt: 378.8 g/mol
InChI Key: RXYGYUUWIGIEAA-UHFFFAOYSA-N
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Description

2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide is an organic compound belonging to the class of phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring . This compound is notable for its complex structure, which includes a combination of chloro, fluoro, and furan groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide involves multiple steps, typically starting with the preparation of the phenoxy and furan intermediates. These intermediates are then subjected to a series of reactions, including halogenation, methylation, and cyclization, to form the final compound. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol ether structure allows it to bind to these targets, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds include other phenol ethers and furan derivatives, such as:

Compared to these compounds, 2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O4/c1-11-3-5-13(26-11)8-22(2)18(23)15-9-25-17(21-15)10-24-16-6-4-12(20)7-14(16)19/h3-7,9H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYGYUUWIGIEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)C2=COC(=N2)COC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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